3-(1H-pyrazol-5-yl)piperidine

Description

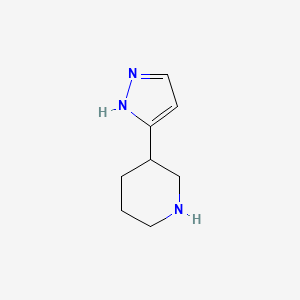

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-7(6-9-4-1)8-3-5-10-11-8/h3,5,7,9H,1-2,4,6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMZZFAVAYXTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774479-26-4 | |

| Record name | 3-(1H-pyrazol-5-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1H-pyrazol-5-yl)piperidine synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-(1H-pyrazol-5-yl)piperidine for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(1H-pyrazol-5-yl)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its unique three-dimensional structure, combining the flexible saturated piperidine ring with the aromatic, hydrogen-bond donating and accepting pyrazole moiety, makes it a valuable component for probing complex biological targets. However, its synthesis presents distinct challenges, particularly in controlling regioselectivity during the formation of the pyrazole ring. This guide provides a detailed examination of a robust and widely applicable synthetic pathway, proceeding via the cyclocondensation of a piperidine-derived β-enamino diketone with hydrazine. We will dissect the strategic choices behind each step, from precursor preparation to the final heterocycle formation, offering field-proven insights and detailed experimental protocols to empower researchers in drug discovery and development.

Part 1: The Significance and Strategic Challenges of the 3-(Pyrazol-5-yl)piperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs, prized for its ability to confer aqueous solubility and present substituents in a well-defined three-dimensional arrangement.[1][2] When coupled with a pyrazole ring—a heterocycle known for its role in numerous therapeutic agents including analgesics, anti-inflammatory drugs, and anti-cancer medications—the resulting scaffold offers a rich pharmacophore.[3]

The primary synthetic challenge lies in the construction of the C-C bond between the C3 position of the piperidine and the C5 position of the pyrazole. Furthermore, the inherent tautomerism of the pyrazole ring can complicate characterization and biological interactions.[4] A successful synthesis must therefore be regioselective, high-yielding, and amenable to the introduction of diversity at various positions for structure-activity relationship (SAR) studies.

Part 2: Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3-(1H-pyrazol-5-yl)piperidine, points towards a strategy where the pyrazole ring is constructed onto a pre-functionalized piperidine framework. This approach is generally preferred as it allows for the use of well-established and often commercially available chiral piperidine precursors.

The key disconnection is the pyrazole ring itself, which can be formed from a 1,3-dicarbonyl equivalent and a hydrazine source, a classic Knorr-type pyrazole synthesis.[5] This leads to a piperidine intermediate substituted at the C3 position with a 1,3-dicarbonyl or a related synthon.

Caption: Retrosynthetic analysis of 3-(1H-pyrazol-5-yl)piperidine.

Part 3: A Regioselective Cyclocondensation Pathway: A Detailed Walkthrough

A robust and well-documented pathway for synthesizing 3-(pyrazol-5-yl)piperidine derivatives begins with a protected piperidine-3-carboxylic acid.[6] This method ensures excellent control over the final product's structure and is amenable to scale-up. The overall workflow involves three key transformations: elaboration of the carboxylic acid into a reactive β-enamino diketone, cyclocondensation with hydrazine to form the pyrazole ring, and final deprotection.

Caption: Forward synthesis pathway via cyclocondensation.

Step 1: Synthesis of the β-Keto Ester Precursor

The journey begins with a commercially available and chirally pure starting material, such as (R)- or (S)-piperidine-3-carboxylic acid. The piperidine nitrogen must be protected to prevent its nucleophilicity from interfering with subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.

The protected carboxylic acid is then converted into a β-keto ester. A common method involves activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with the mono-potassium salt of a malonic ester, followed by decarboxylation. A highly efficient one-pot procedure involves converting the piperidine-3-carboxylic acid into the corresponding β-keto ester, which is then directly used in the next stage.[6]

Step 2: Formation of the β-Enamino Diketone Intermediate

The β-keto ester is a key intermediate, but for efficient pyrazole formation, it is transformed into a more reactive β-enamino diketone. This is achieved by treating the β-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[6]

Causality: DMF-DMA serves as a formyl group equivalent. It reacts with the acidic α-proton of the β-keto ester, installing a dimethylaminovinyl group. This transformation not only activates the molecule for the subsequent cyclization but also sets up the required three-carbon framework for the pyrazole ring.

Step 3: Pyrazole Ring Formation via Cyclocondensation

This is the core reaction where the heterocyclic scaffold is forged. The β-enamino diketone intermediate is treated with hydrazine hydrate in a suitable solvent like ethanol.[6] The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring.

Trustworthiness and Regioselectivity: Using unsubstituted hydrazine (NH₂NH₂·H₂O) leads to the formation of the NH-pyrazole, which exists as a mixture of tautomers. The reaction is highly reliable and generally proceeds in good to excellent yields. If a substituted hydrazine (e.g., methylhydrazine) were used, a mixture of regioisomers could be formed. However, studies have shown that the cyclization of β-enamino diketones with N-mono-substituted hydrazines often affords the 5-(N-Boc-piperidinyl)-1H-pyrazole as the major product.[6]

Step 4: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the free secondary amine of the piperidine ring. This is typically accomplished by treating the protected compound with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an alcohol or dioxane. The reaction is clean and usually quantitative, yielding the desired 3-(1H-pyrazol-5-yl)piperidine as a salt.

Part 4: Experimental Protocols and Data

The following protocols are adapted from established literature procedures and serve as a reliable guide for laboratory synthesis.[6]

Protocol 1: Synthesis of Methyl 3-(1-(tert-butoxycarbonyl)piperidine-3-carbonyl)propanoate (β-Keto Ester Intermediate)

-

To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add carbonyldiimidazole (CDI) (1.1 eq).

-

Allow the mixture to warm to room temperature and stir for 2 hours until gas evolution ceases.

-

In a separate flask, prepare a solution of potassium mono-methyl malonate (1.5 eq) and magnesium chloride (1.5 eq) in anhydrous THF.

-

Add the activated acid solution from step 2 to the malonate solution at room temperature and stir for 16 hours.

-

Quench the reaction with 1 M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the β-keto ester.

Protocol 2: Synthesis of (S)-tert-butyl 3-(3-(dimethylamino)-2-(methoxycarbonyl)acryloyl)piperidine-1-carboxylate (β-Enamino Diketone)

-

Dissolve the β-keto ester intermediate (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and remove the excess DMF-DMA under high vacuum.

-

The resulting crude β-enamino diketone is often of sufficient purity to be carried forward without further purification.[6]

Protocol 3: Cyclization to form (S)-tert-butyl 3-(5-methoxycarbonyl-1H-pyrazol-4-yl)piperidine-1-carboxylate

-

Dissolve the crude β-enamino diketone (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 18 hours.[6]

-

Concentrate the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over sodium sulfate, and concentrate.

-

Purify the product by column chromatography to yield the protected pyrazolyl-piperidine derivative.

Summary of Reaction Data

The following table summarizes representative yields for the synthesis of a closely related analogue, demonstrating the efficiency of the pathway.

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |

| 1 & 2 | N-Boc-piperidine-3-carboxylic acid | CDI, K-mono-methyl malonate, DMF-DMA | β-Enamino Diketone Intermediate | ~70-80% (over 2 steps) | [6] |

| 3 | β-Enamino Diketone Intermediate | Hydrazine Hydrate | N-Boc-Protected Pyrazolyl Piperidine | ~50-70% | [6] |

| 4 | N-Boc-Protected Pyrazolyl Piperidine | Trifluoroacetic Acid (TFA) | 3-(1H-Pyrazol-5-yl)piperidine | >95% | Standard Procedure |

Part 5: Conclusion and Future Outlook

The synthesis of 3-(1H-pyrazol-5-yl)piperidine via the cyclocondensation of a piperidine-derived β-enamino diketone represents a highly effective and strategically sound approach. By leveraging a protected piperidine-3-carboxylic acid starting material, this pathway provides excellent control over chirality and regioselectivity. The individual steps are robust, generally high-yielding, and utilize readily available reagents, making the route amenable to both small-scale library synthesis and larger-scale production for drug development programs. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable scaffold and its derivatives, paving the way for the discovery of next-generation therapeutics.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]

-

New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]

-

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. National Institutes of Health (NIH). [Link]

-

Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1. National Institutes of Health (NIH). [Link]

-

New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Proposed mechanism for the synthesis of highly substituted piperidine 9. ResearchGate. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]

-

Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents. ResearchGate. [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

-

Piperidine nucleus in the field of drug discovery. ResearchGate. [Link]

-

Synthesis of Novel Pyrazolines of Medicinal Interest. ResearchGate. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH). [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

physicochemical properties of 3-(1H-pyrazol-5-yl)piperidine

An In-depth Technical Guide to the Physicochemical Properties of 3-(1H-pyrazol-5-yl)piperidine

Introduction

3-(1H-pyrazol-5-yl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which marries a basic piperidine ring with an aromatic pyrazole moiety, serves as a valuable scaffold for creating novel therapeutic agents. The piperidine ring is a ubiquitous feature in many pharmaceuticals, often imparting favorable pharmacokinetic properties, while pyrazole derivatives are known for a wide range of biological activities, including antimicrobial and anti-inflammatory effects[1].

This guide provides a comprehensive technical overview of the core . As a Senior Application Scientist, my objective is to move beyond mere data tabulation. Instead, this document elucidates the practical implications of each property, explains the causality behind experimental choices for their determination, and provides robust, field-proven protocols. This information is intended to empower researchers, scientists, and drug development professionals to effectively utilize this molecule in their discovery and development pipelines.

Molecular Structure and Core Physicochemical Profile

The unique properties of 3-(1H-pyrazol-5-yl)piperidine arise directly from the fusion of its two core heterocyclic systems. The piperidine ring provides a flexible, saturated, and basic nitrogen center, while the pyrazole ring introduces a planar, aromatic system with hydrogen bond donating and accepting capabilities.

Caption: 2D Chemical Structure of 3-(1H-pyrazol-5-yl)piperidine.

The following table summarizes the key physicochemical parameters for 3-(1H-pyrazol-5-yl)piperidine. It is important to note that while some data is derived from experimental analogues, other values are computationally predicted, a common and necessary practice in early-stage drug discovery.

| Property | Value | Significance in Drug Development | Source |

| Molecular Formula | C₈H₁₃N₃ | Defines the elemental composition and exact mass. | [2] |

| Molecular Weight | 151.21 g/mol | Influences diffusion rates and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). | [2] |

| pKa | ~9.5 - 10.5 | Governs ionization state, impacting solubility, absorption, and receptor interaction. The basic piperidine nitrogen is the primary ionizable center. | [1] |

| Calculated logP | 0.8076 (for isomer) | Predicts lipophilicity and the ability to cross biological membranes. Value is for the related isomer 3-(1H-pyrazol-1-yl)piperidine. | [2] |

| Aqueous Solubility | Limited in water | Critical for formulation and achieving sufficient concentration for biological activity. Solubility is enhanced in acidic conditions via salt formation. | [1] |

| Topological Polar Surface Area (TPSA) | 29.85 Ų (for isomer) | Estimates the surface area of polar atoms, correlating with transport properties and cell permeability. Value is for the related isomer 3-(1H-pyrazol-1-yl)piperidine. | [2] |

| Hydrogen Bond Donors | 1 (for isomer) | The number of N-H or O-H bonds, influencing binding affinity and solubility. | [2] |

| Hydrogen Bond Acceptors | 3 (for isomer) | The number of N or O atoms, crucial for molecular recognition and binding. | [2] |

Overview of Synthetic Approaches

While this guide focuses on physicochemical properties, a brief understanding of the synthesis provides context for sample purity and potential isomeric contaminants. The synthesis of 3-(1H-pyrazol-5-yl)piperidine and its derivatives can be achieved through several established routes in heterocyclic chemistry. A prevalent method involves the reaction of β-enamino diketones with various hydrazines.[3] This approach allows for modular construction, where different piperidine precursors and hydrazine reagents can be used to generate a library of analogues.

Caption: Generalized workflow for the synthesis of pyrazolyl-piperidines.

Experimental Determination of Key Physicochemical Properties

The following sections provide detailed, self-validating protocols for determining the most critical physicochemical properties. The rationale behind key steps is explained to provide a deeper understanding of the methodology.

pKa Determination by Potentiometric Titration

The pKa value is arguably the most critical physicochemical parameter for an ionizable compound like 3-(1H-pyrazol-5-yl)piperidine. It dictates the degree of ionization at a given pH, which directly controls aqueous solubility, membrane permeability, and the nature of interactions with biological targets. The basic nitrogen in the piperidine ring is the primary site of protonation. Potentiometric titration is the gold-standard method for its determination.[4]

Protocol: Potentiometric pKa Determination

-

System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements across the expected titration range.[5]

-

Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1-10 mM). A co-solvent like methanol or DMSO may be used sparingly if initial solubility is poor, but its concentration should be kept minimal (<1-2%) to avoid significant shifts in the apparent pKa.

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the sample solution. This maintains a constant ionic strength throughout the titration, minimizing fluctuations in activity coefficients.[5]

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[5] Immerse the calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH value and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This corresponds to the midpoint of the steepest buffering region on the curve.[5]

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP) Determination by RP-HPLC

Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial predictor of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). It influences membrane permeability, plasma protein binding, and metabolic stability. While the shake-flask method is the traditional approach, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid, high-throughput alternative that is well-suited for drug discovery.[6] The method correlates a compound's retention time on a hydrophobic column with known logP values of standard compounds.

Protocol: RP-HPLC logP Determination

-

System Preparation: Use an RP-HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol).

-

Standard Selection: Prepare a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.

-

Calibration Curve Generation: Inject each reference compound individually onto the HPLC system under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) and the column dead time (t_0).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Plot Standard Curve: Plot the logarithm of the capacity factor (log k') for each standard against its known logP value. Perform a linear regression to obtain a calibration equation (logP = m * log(k') + c).[6]

-

Test Compound Analysis: Dissolve 3-(1H-pyrazol-5-yl)piperidine in the mobile phase and inject it into the HPLC system using the exact same conditions as the standards.

-

logP Calculation: Record the retention time (t_R) for the test compound, calculate its capacity factor (k'), and use the linear regression equation from the standard curve to determine its logP value.[6]

Caption: Workflow for logP determination using RP-HPLC.

Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. Insufficient solubility is a major hurdle in drug development. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It measures the saturation concentration of a compound in a specific buffer after a prolonged equilibration period.

Protocol: Shake-Flask Solubility Determination

-

Medium Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.

-

Sample Addition: Add an excess amount of the solid 3-(1H-pyrazol-5-yl)piperidine to a glass vial containing a known volume of the prepared buffer. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[7]

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.[8]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

Quantification: Accurately dilute the filtered supernatant with an appropriate solvent. Quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve prepared with known concentrations of the compound.[8][9]

Caption: Workflow for the shake-flask aqueous solubility assay.

Conclusion

3-(1H-pyrazol-5-yl)piperidine is a molecule with a compelling physicochemical profile for drug discovery. Its key features—a basic piperidine nitrogen conferring a pKa in the physiological range, moderate lipophilicity, and tunable solubility—make it an attractive scaffold. Understanding these properties is not an academic exercise; it is fundamental to designing effective experiments, interpreting biological data, and developing successful drug candidates. The robust, validated protocols provided in this guide offer a clear path for researchers to accurately characterize this molecule and its analogues, thereby accelerating the journey from chemical concept to clinical reality.

References

- Smolecule. 3-(1H-pyrazol-5-yl)piperidine | 774479-26-4.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- WuXi AppTec DMPK. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC).

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ULM. Experiment # 11: Spectroscopic determination of indicator pKa.

- ChemScene. 1211541-73-9 | 3-(1H-pyrazol-1-yl)piperidine.

- Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value.

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).

- C33: Determine pKa by Half Titration (pH Sensor).

- PubChem. Piperidine, 1-((3-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)oxy)propyl)-.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

Sources

- 1. Buy 3-(1H-pyrazol-5-yl)piperidine | 774479-26-4 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-Depth Technical Guide to 3-(1H-pyrazol-5-yl)piperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-5-yl)piperidine, a heterocyclic scaffold of significant interest in medicinal chemistry. The guide details its chemical identity, including its CAS number and structure, and presents a plausible synthetic route based on established chemical principles. Furthermore, it compiles available physicochemical data and explores the compound's potential applications in drug discovery, drawing from the broader context of pyrazole and piperidine pharmacology. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold

The fusion of piperidine and pyrazole rings in a single molecular entity creates a scaffold with immense potential in drug discovery. The piperidine ring, a ubiquitous motif in pharmaceuticals, is known to enhance pharmacological activity and improve pharmacokinetic properties such as solubility and bioavailability[1][2]. Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets[3].

Complementing the piperidine core, the pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a versatile pharmacophore found in a wide array of approved drugs, exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[4][5]. The pyrazole ring can act as a hydrogen bond donor and acceptor, and its electronic properties can be readily modulated through substitution.

The combination of these two privileged scaffolds in 3-(1H-pyrazol-5-yl)piperidine results in a molecule with a unique three-dimensional architecture and a rich chemical space for derivatization, making it an attractive starting point for the development of novel therapeutic agents.

Chemical Identity and Structure

CAS Number and Molecular Formula

-

CAS Number: 1612176-98-3[6]

-

Molecular Formula: C₈H₁₃N₃

-

Molecular Weight: 151.21 g/mol

Structural Elucidation

The structure of 3-(1H-pyrazol-5-yl)piperidine consists of a piperidine ring substituted at the 3-position with a 1H-pyrazol-5-yl group. The numbering of the piperidine ring starts from the nitrogen atom as position 1. The pyrazole ring is a five-membered heterocycle with two nitrogen atoms, and in this isomer, the point of attachment to the piperidine ring is at carbon 5 of the pyrazole ring.

The presence of a chiral center at the 3-position of the piperidine ring means that 3-(1H-pyrazol-5-yl)piperidine can exist as a racemic mixture of two enantiomers, (R)- and (S)-3-(1H-pyrazol-5-yl)piperidine. The stereochemistry can significantly influence the biological activity and pharmacokinetic properties of the molecule[3].

Tautomerism: The pyrazole ring can exhibit tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This results in two tautomeric forms: 3-(1H-pyrazol-5-yl)piperidine and 3-(1H-pyrazol-3-yl)piperidine. The position of this equilibrium can be influenced by the solvent and the electronic nature of substituents.

Synthesis and Characterization

A robust and versatile synthesis of 3-(1H-pyrazol-5-yl)piperidine can be envisioned based on the well-established methodologies for pyrazole formation. A plausible synthetic pathway, adapted from the work of Matulevičiūtė et al. (2021) on related structures, is outlined below[4][5][7][8][9]. This multi-step synthesis starts from a commercially available and enantiomerically pure piperidine derivative, allowing for stereocontrolled synthesis if desired.

Synthetic Workflow

Caption: A plausible multi-step synthetic workflow for 3-(1H-pyrazol-5-yl)piperidine.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of the β-Keto Ester Intermediate [7][8][9]

-

To a solution of N-Boc-piperidine-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM), add Meldrum's acid, 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction and perform an aqueous work-up.

-

The resulting adduct is then subjected to methanolysis to yield the corresponding β-keto ester.

Causality: This step converts the carboxylic acid into a more reactive β-keto ester, which is a key precursor for the subsequent condensation reaction. EDC and DMAP are used to activate the carboxylic acid for coupling with Meldrum's acid.

Step 2: Formation of the Enaminone Intermediate [4][7]

-

Treat the β-keto ester with N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Heat the reaction mixture to drive the condensation and formation of the enaminone.

-

Remove the solvent under reduced pressure to obtain the crude enaminone intermediate.

Causality: The enaminone is a crucial intermediate that provides the three-carbon backbone required for the formation of the pyrazole ring.

Step 3: Pyrazole Ring Formation [4][5][7][8][9]

-

Dissolve the enaminone intermediate in a suitable solvent, such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture until the reaction is complete.

-

After cooling, the N-Boc protected 3-(1H-pyrazol-5-yl)piperidine can be isolated and purified by column chromatography.

Causality: This is a classic Knorr pyrazole synthesis, where the hydrazine undergoes a condensation-cyclization reaction with the enaminone to form the stable aromatic pyrazole ring.

Step 4: N-Boc Deprotection

-

Dissolve the N-Boc protected pyrazolyl-piperidine in a suitable solvent like DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Neutralize the reaction mixture and perform an aqueous work-up to isolate the final product, 3-(1H-pyrazol-5-yl)piperidine.

Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines that is stable under many reaction conditions but can be easily removed under acidic conditions to yield the free amine.

Physicochemical and Spectroscopic Data

| Property | Predicted/Expected Value | Source/Reference |

| Molecular Weight | 151.21 g/mol | Calculated |

| XlogP | 0.4 | PubChemLite[3] |

| Hydrogen Bond Donors | 2 | PubChemLite[3] |

| Hydrogen Bond Acceptors | 2 | PubChemLite[3] |

| ¹H NMR (ppm) | Signals for piperidine protons (1.5-3.5 ppm), pyrazole protons (6.0-8.0 ppm), and NH protons. | General NMR knowledge |

| ¹³C NMR (ppm) | Signals for piperidine carbons (20-60 ppm) and pyrazole carbons (100-150 ppm). | General NMR knowledge |

| IR (cm⁻¹) | N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), C=C and C=N stretching in the pyrazole ring (around 1400-1600 cm⁻¹). | General IR knowledge |

| Mass Spectrometry | [M+H]⁺ at m/z 152.1182 | PubChemLite[3] |

Applications in Drug Discovery and Medicinal Chemistry

The 3-(1H-pyrazol-5-yl)piperidine scaffold is a promising starting point for the design of novel drug candidates targeting a variety of diseases. The strategic combination of the piperidine and pyrazole moieties offers opportunities for multipolar interactions with biological targets.

Potential Therapeutic Areas

Derivatives of pyrazole and piperidine have shown efficacy in a multitude of therapeutic areas, suggesting potential applications for 3-(1H-pyrazol-5-yl)piperidine analogs in:

-

Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms[2].

-

Inflammatory Diseases: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Infectious Diseases: Both piperidine and pyrazole derivatives have been reported to possess antibacterial and antifungal properties.

-

Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in many CNS-active drugs[10].

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 3-(1H-pyrazol-5-yl)piperidine are not extensively published, general principles from related compound series can guide derivatization efforts.

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-(1h-pyrazol-5-yl)piperidine (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1612176-98-3|3-(1H-Pyrazol-5-yl)piperidine|BLD Pharm [bldpharm.com]

- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [ouci.dntb.gov.ua]

- 10. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Biological Activity of the 3-(1H-Pyrazol-5-yl)piperidine Scaffold

Abstract

The 3-(1H-pyrazol-5-yl)piperidine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure, combining a flexible piperidine ring with an aromatic, hydrogen-bond-donating pyrazole moiety, allows for versatile interactions with a wide array of biological targets. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and therapeutic potential of this scaffold. We will delve into its critical role in the development of kinase inhibitors for oncology, its emerging applications in neurodegenerative diseases, and its broader pharmacological profile. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable chemical entity.

Introduction: The Significance of a Privileged Scaffold

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. The 3-(1H-pyrazol-5-yl)piperidine core is a prime example of such a scaffold. The piperidine ring, a ubiquitous feature in pharmaceuticals, provides a saturated, flexible, and often basic nitrogen center, which can be crucial for modulating physicochemical properties like solubility and for forming key ionic interactions within protein binding pockets.[1] When fused to a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—the resulting structure gains significant therapeutic potential.[2][3] The pyrazole moiety can act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and serve as a stable linker to orient various substituents in precise three-dimensional space.[4] This combination of features makes the 3-(1H-pyrazol-5-yl)piperidine scaffold a cornerstone in the design of targeted therapies.[5]

This guide will explore the multifaceted biological activities of this scaffold, with a particular focus on its application as a kinase inhibitor and its potential in treating neurodegenerative and other diseases.

}

Figure 1: The 3-(1H-Pyrazol-5-yl)piperidine Core Structure.

Key Biological Activities and Therapeutic Targets

The versatility of the 3-(1H-pyrazol-5-yl)piperidine scaffold has led to its exploration in a multitude of therapeutic areas. The ability to easily modify the piperidine nitrogen, the pyrazole nitrogen, and the carbon atoms of both rings allows for fine-tuning of activity and selectivity against various targets.

Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major class of anticancer drugs.[6] The 3-(1H-pyrazol-5-yl)piperidine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[7]

-

Mechanism of Action: Compounds based on this scaffold typically function as ATP-competitive inhibitors. The pyrazole ring often forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved sequence of amino acids that anchors the adenine portion of ATP. The piperidine ring and its substituents then extend into more variable regions of the binding site, conferring selectivity for specific kinases.[7] For example, derivatives have been developed as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[8]

-

Notable Targets and Compounds:

-

c-Met Kinase: Certain pyrazolopyridine derivatives have shown potent inhibition of c-Met kinase with IC50 values in the nanomolar range.[8]

-

p21-activated kinase 4 (PAK4): Novel 2,4-diaminoquinazoline derivatives incorporating a pyrazolyl-piperidine moiety have been developed as PAK4 inhibitors, showing promise in inhibiting cancer cell proliferation, migration, and invasion.[9]

-

Cyclin-Dependent Kinases (CDKs): The scaffold is featured in inhibitors of CDKs, which are crucial regulators of the cell cycle. N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have demonstrated potent CDK2 inhibition, leading to cell cycle arrest and apoptosis in cancer cells.[10]

-

| Target Kinase | Compound Class | Reported Activity (IC50) | Therapeutic Indication | Reference |

| c-Met | Thioxopyrazolo[3,4-b]pyridines | 4.27 nM | Hepatocellular Carcinoma | [8] |

| PAK4 | 2,4-Diaminoquinazolines | Sub-micromolar | Lung Cancer | [9] |

| CDK2 | Di(1H-pyrazol-4-yl)pyrimidines | 5 nM | Ovarian Cancer | [10] |

| JNK3 | Pyrimidyl-1H-pyrazoles | 227 nM | Neurodegenerative Diseases | [11][12] |

| BCR-ABL | Pyrazole-based inhibitors | 0.5 nM (Kd) | Chronic Myeloid Leukemia | [7] |

Applications in Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[13] The development of effective treatments is a major challenge, and multi-target-directed ligands are gaining traction as a therapeutic strategy. The 3-(1H-pyrazol-5-yl)piperidine scaffold is well-suited for this approach.

-

Mechanism of Action: In the context of neurodegeneration, this scaffold has been incorporated into molecules designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO).[14][15] Inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine, a primary strategy for managing Alzheimer's symptoms.[16] Additionally, some derivatives have shown neuroprotective effects against oxidative stress and 6-hydroxydopamine (6-OHDA)-induced neurotoxicity, a model for Parkinson's disease.[17]

-

Notable Targets and Activities:

-

Cholinesterase Inhibition: Piperidine-3-carbohydrazide-hydrazones and 3-aryl-1-phenyl-1H-pyrazole derivatives have been synthesized and shown to inhibit both AChE and BuChE.[15][16]

-

JNK3 Inhibition: c-Jun N-terminal kinase 3 (JNK3) is specifically expressed in the brain and is implicated in neuronal apoptosis. Selective inhibitors of JNK3 based on a pyrazolyl scaffold have been developed as potential treatments for Alzheimer's and Parkinson's diseases.[11][12]

-

Neuroprotection: Certain N-propananilide derivatives bearing a pyrazole ring have demonstrated the ability to protect neuronal cells from 6-OHDA-induced toxicity, suggesting a role in mitigating the neuronal damage seen in Parkinson's disease.[17]

-

Other Biological Activities

The therapeutic potential of this scaffold extends beyond oncology and neurodegeneration. The core structure is found in compounds with a wide range of pharmacological effects.[18][19][20]

-

Anti-inflammatory: Pyrazole derivatives are known to possess significant anti-inflammatory properties, with some compounds showing efficacy comparable to standard drugs like diclofenac.[2][21][22]

-

Antimicrobial: Various pyrazoline derivatives have been reported to have antibacterial, antifungal, and antimycobacterial activities.[18][20]

-

Cannabinoid Receptor (CB1) Antagonism: The pyrazoline scaffold, a related structure, has been extensively studied for its role as a CB1 receptor antagonist, with applications in treating obesity and addiction.[18][19]

Experimental Protocols & Methodologies

To fully appreciate the utility of the 3-(1H-pyrazol-5-yl)piperidine scaffold, it is essential to understand how these molecules are synthesized and evaluated. The following sections provide representative, detailed protocols.

General Synthesis of the Scaffold

The synthesis of the 3-(1H-pyrazol-5-yl)piperidine core can be achieved through several routes. A common and effective method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[11]

}

Figure 2: General Synthetic Workflow for the Scaffold.

Step-by-Step Protocol (Illustrative Example):

-

Preparation of the β-Keto Ester Intermediate:

-

Rationale: This step creates the 1,3-dicarbonyl moiety required for pyrazole formation.

-

To a solution of N-Boc-piperidine-3-carboxylic acid methyl ester (1.0 eq) in anhydrous THF under an argon atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add ethyl acetate (1.5 eq) and heat the reaction to reflux for 4 hours.

-

Cool the reaction, quench carefully with saturated NH4Cl solution, and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated to yield the crude β-keto ester.

-

-

Formation of the β-Enamino Diketone:

-

Rationale: This step activates the β-keto ester for cyclization with hydrazine.

-

Dissolve the crude β-keto ester from the previous step in toluene.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

-

Heat the mixture to 80 °C for 12-18 hours.

-

Cool the reaction and concentrate under reduced pressure to remove the solvent and excess reagent. The resulting crude β-enamino diketone is often used without further purification.[23]

-

-

Cyclization to form the Pyrazole Ring:

-

Rationale: This is the key ring-forming step (Knorr synthesis). The hydrazine reacts with the dicarbonyl equivalent to form the heterocyclic pyrazole ring.

-

Dissolve the crude β-enamino diketone in ethanol (EtOH).[23]

-

Add hydrazine hydrate (1.1 eq) or a substituted hydrazine hydrochloride.[24]

-

Stir the reaction at room temperature or gently heat to reflux for 4-18 hours, monitoring by TLC or LC-MS.[23]

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure. The residue can be purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected 3-(1H-pyrazol-5-yl)piperidine derivative.

-

-

Deprotection (if necessary):

-

Rationale: Removal of the Boc protecting group on the piperidine nitrogen is often required for further derivatization or for biological activity.

-

Dissolve the N-Boc protected compound in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

-

Concentrate the mixture under reduced pressure, and co-evaporate with toluene to remove residual TFA. The resulting TFA salt of the final compound can be used directly or neutralized with a base.

-

In Vitro Kinase Inhibition Assay Protocol (Example: c-Met)

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series in DMSO.

-

Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare a solution of recombinant human c-Met enzyme in kinase buffer.

-

Prepare a solution of a suitable peptide substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

-

-

Assay Procedure:

-

In a 384-well white assay plate, add 5 µL of the test compound dilution (or DMSO for control wells).

-

Add 10 µL of the c-Met enzyme solution to each well.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction and detect the remaining ATP by adding 25 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate for 10 minutes to allow the luminescent signal to stabilize.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

-

Mechanistic Insights and Signaling Pathways

Understanding how compounds interact with their targets within the broader context of cellular signaling is crucial for drug development.

The PI3K/Akt/mTOR Pathway: A Common Target

Many kinases that are targeted by pyrazole-based inhibitors, such as c-Met and Akt, are key components of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer.

}

Figure 3: Inhibition of a Kinase Signaling Pathway.

As depicted in Figure 3, a growth factor binds to a receptor tyrosine kinase (RTK) like c-Met, causing its activation. The activated receptor then recruits and activates PI3K, which phosphorylates PIP2 to generate PIP3. PIP3 acts as a docking site for kinases like PDK1 and Akt. This leads to the phosphorylation and activation of Akt. Activated Akt then influences numerous downstream targets, including mTORC1, to promote cell growth, and it can inhibit apoptotic factors to promote cell survival. A 3-(1H-pyrazol-5-yl)piperidine-based inhibitor can block this cascade at multiple points, for example, by directly inhibiting the RTK or Akt, thereby preventing downstream signaling and halting uncontrolled cell proliferation.[25]

Future Perspectives and Conclusion

The 3-(1H-pyrazol-5-yl)piperidine scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting kinases has solidified its place in oncology research, and new applications are continually emerging. Future research will likely focus on:

-

Enhanced Selectivity: Designing next-generation inhibitors with even greater selectivity to minimize off-target effects and improve safety profiles.

-

Targeting Resistance: Developing compounds that can overcome acquired resistance mutations in kinases, a common challenge in targeted cancer therapy.

-

Novel Therapeutic Areas: Expanding the application of this scaffold to other disease areas, such as infectious diseases and metabolic disorders, by exploring its interactions with new target classes.

-

PROTACs and Molecular Glues: Utilizing the scaffold as a building block for novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs), which recruit cellular machinery to degrade target proteins rather than just inhibiting them.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (URL: [Link])

-

Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])

-

Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])

-

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (URL: [Link])

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: [Link])

-

Recent advances in the therapeutic applications of pyrazolines. (URL: [Link])

-

Current status of pyrazole and its biological activities. (URL: [Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (URL: [Link])

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (URL: [Link])

-

Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine[16]. (URL: [Link])

-

Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (URL: [Link])

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (URL: [Link])

-

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. (URL: [Link])

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (URL: [Link])

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (URL: [Link])

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (URL: )

-

Pyrazole derivatives with diverse therapeutic activities. (URL: [Link])

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (URL: [Link])

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (URL: [Link])

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (URL: [Link])

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (URL: [Link])

-

Advances in Applying Computer-Aided Drug Design for Neurodegenerative Diseases. (URL: [Link])

-

Review: biologically active pyrazole derivatives. (URL: [Link])

-

3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

-

N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity. (URL: [Link])

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (URL: [Link])

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 24. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

- 25. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of pyrazole-piperidine compounds

An In-Depth Technical Guide to the Discovery and History of Pyrazole-Piperidine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The fusion of pyrazole and piperidine rings has created a privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the , from their foundational synthesis to their evolution into blockbuster drugs and versatile research tools. We will delve into the seminal discovery of selective COX-2 inhibitors, exemplified by Celecoxib, and expand to other critical therapeutic areas where this scaffold has proven invaluable, including antiviral and anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework of authoritative references to support further investigation.

Part 1: Foundational Scaffolds and the Dawn of a New Therapeutic Era

The Pyrazole and Piperidine Nuclei: Pillars of Medicinal Chemistry

The story of pyrazole-piperidine compounds begins with an appreciation for their constituent parts. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, was first synthesized in 1889 by German chemist Ludwig Knorr.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in drug design, appearing in agents with anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][5][6]

Similarly, the piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most common scaffolds found in natural products and synthetic pharmaceuticals.[7][8] Its conformational flexibility and basic nitrogen atom allow it to interact effectively with a multitude of biological targets, leading to its incorporation in drugs across nearly every therapeutic class.[7][8]

The strategic combination of these two moieties creates a molecular architecture with significant potential for three-dimensional diversity and targeted biological activity.

The COX-1/COX-2 Paradigm: A Catalyst for Discovery

The major impetus for the development of advanced pyrazole-containing drugs came in the early 1990s with the discovery of two distinct cyclooxygenase (COX) isoforms.[9]

-

COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that regulate homeostatic functions, such as protecting the gastrointestinal lining and mediating platelet aggregation.[9]

-

COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and pain.[9][10]

Traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms. Their therapeutic anti-inflammatory effects stem from COX-2 inhibition, but their common and often severe gastrointestinal side effects are a direct result of inhibiting the protective COX-1 enzyme.[11] This dichotomy presented a clear therapeutic goal: develop a drug that could selectively inhibit COX-2 while sparing COX-1. This pursuit of selectivity was the driving force behind the rational design of a new class of anti-inflammatory agents.

Part 2: The Synthesis of a Scaffold: From Benchtop to Blockbuster

Core Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[2][3][12] This reaction involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[3][12] The versatility of this reaction allows for the introduction of various substituents onto the pyrazole core, making it a powerful tool for building molecular libraries and optimizing structure-activity relationships (SAR).

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of a 1,5-Diarylpyrazole Scaffold (Celecoxib Analogue)

This protocol outlines a representative synthesis of the core scaffold found in Celecoxib, adapted from foundational methods in the literature.[9][13][14]

Objective: To synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Step 1: Claisen Condensation

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 4'-methylacetophenone.

-

Slowly add ethyl trifluoroacetate to the mixture at 0-5°C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with aqueous acid (e.g., HCl) and extract the product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate under reduced pressure, and use the resulting β-diketone intermediate in the next step without further purification.

-

Causality: This step creates the necessary 1,3-dicarbonyl intermediate required for the subsequent cyclocondensation reaction. The trifluoromethyl group is installed here, which is crucial for COX-2 selectivity.[15]

-

Step 2: Cyclocondensation (Knorr Synthesis)

-

Dissolve the crude 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione from Step 1 in glacial acetic acid.

-

Add (4-sulfamoylphenyl)hydrazine hydrochloride to the solution.

-

Heat the reaction mixture at reflux (approximately 118°C) for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Step 3: Characterization

-

Confirm the structure and purity of the final compound using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy

-

Mass Spectrometry (MS)

-

High-Performance Liquid Chromatography (HPLC)

-

Part 3: The Celecoxib Story: A Paradigm of Rational Drug Design

The development of Celecoxib (Celebrex®) by a team at Searle/Monsanto led by John Talley is a landmark achievement in rational drug design.[9][15] It was the first selective COX-2 inhibitor to reach the market, approved in 1998.[10][13]

Structure-Activity Relationship (SAR) for COX-2 Selectivity

SAR studies on diaryl heterocycles revealed that specific structural features are critical for potent and selective COX-2 inhibition.[10][15]

-

Adjacent Diaryl Rings: The 1,5-diarylpyrazole scaffold positions two aromatic rings on adjacent carbons of the central pyrazole ring, which was found to be optimal for fitting into the COX enzyme active site.[15]

-

The Sulfonamide Moiety: The key to selectivity lies in a side pocket present in the COX-2 active site but absent in COX-1, due to a single amino acid difference (Val523 in COX-2 vs. the bulkier Ile523 in COX-1).[13] The polar sulfonamide (SO₂NH₂) group on one of the phenyl rings is perfectly positioned to insert into this hydrophilic side pocket, anchoring the drug and leading to potent inhibition.[13] Non-selective NSAIDs lack a group that can utilize this pocket.

-

The Trifluoromethyl Group: The CF₃ group at the 3-position of the pyrazole ring was found to significantly enhance both potency and selectivity.[15]

Caption: Selective binding of Celecoxib to the COX-2 active site.

Quantitative Data: COX-2 Inhibition and Selectivity

The efficacy of COX-2 inhibitors is measured by their IC₅₀ (half-maximal inhibitory concentration) and their selectivity index (SI), which is the ratio of IC₅₀ for COX-1 to IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 0.04 | 15.0 | 375 |

| Rofecoxib | 0.018 | > 50 | > 2778 |

| Valdecoxib | 0.005 | 150 | 30000 |

| Ibuprofen | 13.1 | 5.0 | 0.38 |

| Naproxen | 8.8 | 4.3 | 0.49 |

| Data compiled from various public sources and representative studies for comparative purposes. |

Part 4: Expanding Horizons: Pyrazole-Piperidine Scaffolds in Modern Drug Discovery

While the development of COX-2 inhibitors represents a historic milestone, the utility of the pyrazole-piperidine scaffold is far broader. Medicinal chemists have successfully adapted this core structure to target a range of diseases.

Antiviral Agents: CCR5 Antagonists for HIV

A significant advancement was the discovery of pyrazole-piperidine derivatives as potent antagonists of the human CCR5 receptor.[16] The CCR5 co-receptor is crucial for the entry of M-tropic strains of HIV-1 into host cells. By replacing flexible chains in earlier antagonists with a rigid pyrazole heterocycle linked to a piperidine moiety, researchers developed compounds with excellent anti-HIV-1 activity.[16] Further research led to the discovery of a lead compound with a pyrazole-piperidine core that exhibits a unique triple mechanism of action: inhibiting viral entry via both CCR5 and CXCR4 co-receptors, as well as inhibiting the viral enzyme reverse transcriptase.[17]

Diverse Therapeutic Applications

The pyrazole-piperidine scaffold continues to be explored for a wide variety of therapeutic targets, demonstrating its remarkable versatility.[1]

-

Anticancer Agents: Analogues of Celecoxib and novel pyrazole derivatives are being investigated for their anticancer properties, which may be both dependent and independent of their COX-2 inhibitory activity.[13][18]

-

Antitubercular Agents: Fused pyrazole-piperidine systems have shown promising activity against drug-resistant strains of Mycobacterium tuberculosis.[3][12]

-

Neurodegenerative Diseases: The scaffold is being used to develop therapeutics for Alzheimer's and Parkinson's diseases.[19]

-

Analgesics and Cannabinoid Receptor Modulators: Certain pyrazole derivatives show high affinity for the cannabinoid receptor, opening avenues for non-opioid pain management.[20]

Caption: Diverse therapeutic targets of the pyrazole-piperidine scaffold.

Part 5: Conclusion and Future Perspectives

The history of pyrazole-piperidine compounds is a compelling narrative of chemical innovation driven by a deep understanding of pathophysiology. The journey from the foundational Knorr synthesis to the rational design of selective COX-2 inhibitors like Celecoxib fundamentally changed the treatment of inflammatory diseases. This success story provided a blueprint for modern drug discovery, emphasizing the power of targeting specific enzyme isoforms to improve therapeutic indices.

Today, the pyrazole-piperidine scaffold is no longer confined to inflammation research. Its proven versatility and synthetic tractability have made it a "privileged scaffold" in medicinal chemistry, with active research programs exploring its potential to treat viral infections, cancer, and neurodegenerative disorders. The ongoing exploration of this remarkable chemical architecture ensures that its history will continue to be written in the laboratories and clinics of the future.

References

-

Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

-

Kumar, V., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent Patents on Inflammation & Allergy Drug Discovery, 7(2), 124-134. Retrieved from [Link]

-

Bentham Science Publishers. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Retrieved from [Link]

-

Shen, D. M., et al. (2004). Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains. Bioorganic & Medicinal Chemistry Letters, 14(4), 935-939. Retrieved from [Link]

-

Fricker, S. P., et al. (2015). Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters, 6(7), 753-757. Retrieved from [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES | Request PDF. Retrieved from [Link]

-

Indo American Journal of Pharmaceutical Research. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Retrieved from [Link]

- Google Patents. (n.d.). US5227394A - Pyrazole derivatives, compositions and use.

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Patent US-7786306-B2. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazole derivatives as H4 antagonist compounds - Patent US-12234227-B2. Retrieved from [Link]

-

Nawwar, G. A., et al. (1994). Oxazole, Pyrazole and Piperidine Derivatives Having an O-Hydroxyaryl Moiety With Anticipated Molluscicidal Activity. Archives of Pharmacal Research, 17(2), 66-70. Retrieved from [Link]

-

Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3529-3543. Retrieved from [Link]

- Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.

-

Journal of Pharmaceutical Research International. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Retrieved from [Link]

-

Hwang, S. H., et al. (2011). Synthesis and structure-activity relationship studies of urea-containing pyrazoles as dual inhibitors of cyclooxygenase-2 and soluble epoxide hydrolase. Journal of Medicinal Chemistry, 54(8), 3037-3050. Retrieved from [Link]

-

Al-Suhaimi, K., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences, 37(1(Special)), 191-197. Retrieved from [Link]

-

Sharma, V., & Kumar, V. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 21(32), 3649-3683. Retrieved from [Link]

-

MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

-

MDPI. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Retrieved from [Link]

-

Asif, M. (2014). Recent advances in the therapeutic applications of pyrazolines. Medicinal Chemistry Research, 23(8), 3943-3961. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 13(23), 15998-16016. Retrieved from [Link]

-

MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Journal of Current Chemical and Pharmaceutical Sciences. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2020). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/1997/019090 PYRAZOLE- AND PIPERIDINE-CONTAINING COMPOUNDS AND THEIR METAL COMPLEXES AS LIGHT STABILIZERS. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Retrieved from [Link]

-

ResearchGate. (2025). Recent advances in the therapeutic applications of pyrazolines. Retrieved from [Link]

- Google Patents. (n.d.). Pyrazole derivatives having a pyridazine and pyridine functionality.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Celecoxib - Wikipedia [en.wikipedia.org]